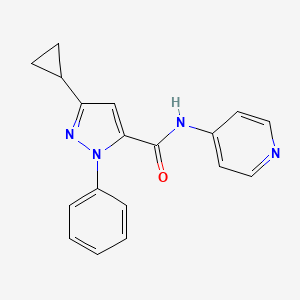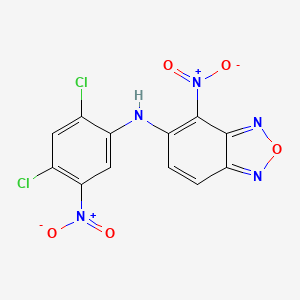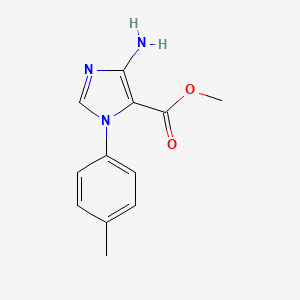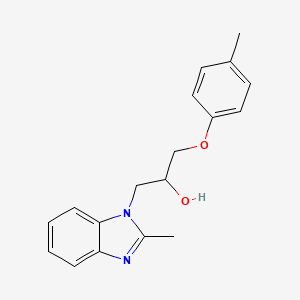
3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.13241115 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide are certain types of fungi and insects . The compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in the death of the fungi or insects . For similar compounds, it has been suggested that they can specifically bind to the ubiquinone-binding site (Q-site) of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain .
Biochemical Pathways
It is likely that the compound interferes with the energy production of the target organisms by disrupting the mitochondrial respiratory chain . This disruption prevents the target organisms from producing vital energy in the form of ATP .
Result of Action
The result of the compound’s action is the death of the target organisms. The compound causes the target organisms to rapidly lose vitality, display symptoms of poisoning, and eventually die .
Propiedades
IUPAC Name |
5-cyclopropyl-2-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(20-14-8-10-19-11-9-14)17-12-16(13-6-7-13)21-22(17)15-4-2-1-3-5-15/h1-5,8-13H,6-7H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTXAUAWJFLKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4924357.png)
![4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine](/img/structure/B4924365.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
![4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE](/img/structure/B4924389.png)
![2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4924408.png)
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)

![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)

